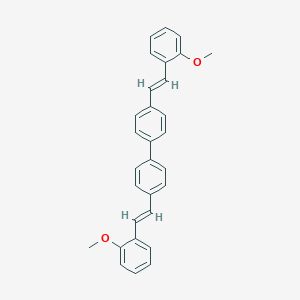

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

Description

Contextualization within the Field of Organic Optoelectronic Materials

Organic optoelectronic materials are at the heart of next-generation technologies such as flexible displays, efficient lighting, and printable solar cells. These materials, built from carbon-based molecules and polymers, offer advantages like low cost, mechanical flexibility, and tunable electronic properties. wikipedia.org The field is driven by the quest for novel organic semiconductors that can efficiently convert electricity into light (for Organic Light-Emitting Diodes, OLEDs) or light into electricity (for organic photovoltaics).

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl has emerged as a significant material in this domain. Its molecular structure results in a highly conjugated π-electron system, which is a fundamental requirement for charge transport and luminescence in organic semiconductors. The compound is noted for its strong fluorescence, a property that makes it a candidate for the emissive layer in OLEDs. Research has highlighted its potential due to a combination of favorable electronic characteristics and good thermal stability, which are critical for the longevity and performance of electronic devices.

Significance of Stilbenoid and Biphenyl (B1667301) Architectures in Advanced Functional Materials

The exceptional properties of this compound are intrinsically linked to its two primary structural components: the stilbenoid units and the biphenyl core.

Stilbenoid Architecture : Stilbenoids are compounds containing a central ethylene (B1197577) bridge flanked by two aromatic rings. This structure creates a rigid, planar, and extensively conjugated system. This conjugation is responsible for the characteristic absorption of UV light and subsequent emission of visible light (fluorescence). The specific arrangement of the stilbene (B7821643) units in this molecule is crucial for its high fluorescence quantum yield, making it an efficient light emitter.

Biphenyl Core : The biphenyl group, consisting of two connected benzene (B151609) rings, acts as the central scaffold of the molecule. This core unit extends the π-conjugation across the entire molecule, which facilitates intramolecular charge transfer and enhances charge carrier mobility. nih.govacs.org Furthermore, the biphenyl core imparts significant thermal stability and a rigid molecular backbone, which helps in the formation of stable thin films—a necessity for fabricating multilayer electronic devices like OLEDs. royalsocietypublishing.org The combination of these two architectures produces a molecule with robust thermal and photophysical properties tailored for optoelectronic applications.

Overview of Research Trajectories for this compound

Research into this compound has followed two main trajectories. Historically, its primary and most widespread application is as an optical brightener or fluorescent whitening agent. In this role, the compound is added to polymers and plastics to enhance their appearance. It functions by absorbing invisible ultraviolet light and re-emitting it as visible blue light, which counteracts the natural yellowing of materials, making them appear whiter and brighter. smolecule.com

| Polymer Type | Abbreviation |

|---|---|

| Polyvinyl Chloride | PVC specialchem.com |

| Polymethyl Methacrylate | PMMA specialchem.com |

| Polyesters | e.g., PET |

| Polyamides | e.g., Nylon |

More recently, research has shifted to explore its potential in the high-value field of organic electronics. Scientists are investigating its use as a blue-emitting material in OLEDs, a critical component for full-color displays and white lighting. Studies focus on characterizing its photophysical properties, such as absorption and emission spectra, fluorescence lifetime, and quantum yield, to optimize its performance in devices. Another facet of research involves refining its synthesis, often through methods like the Wittig reaction, to produce high-purity material efficiently. nih.gov This dual-application profile, from a commodity additive in plastics to a functional material in advanced electronics, underscores the compound's versatility and significance in materials science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O2/c1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h3-22H,1-2H3/b21-15+,22-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAWHDJKNZWAAR-YHARCJFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068231 | |

| Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40470-68-6 | |

| Record name | 4,4-Bis(2-methoxystyryl)biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040470686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-BIS(2-METHOXYSTYRYL)BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3EQ1ZHS2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 4,4 Bis 2 Methoxystyryl 1,1 Biphenyl

Strategies for the Construction of Stilbene (B7821643) Linkages within Biphenyl (B1667301) Scaffolds.

The formation of the two stilbene units attached to the biphenyl core is a critical aspect of synthesizing the title compound. Several classical and modern organic reactions are employed to create these carbon-carbon double bonds with high efficiency and stereoselectivity.

The Wittig reaction is a widely utilized and effective method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides. youtube.com In the context of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, this reaction provides a direct pathway to form the desired (E)-stilbene linkages.

A documented synthesis involves the reaction of a Wittig reagent derived from a biphenyl precursor with 2-methoxybenzaldehyde (B41997). nih.gov The process typically begins with the preparation of a bis-phosphonium salt, such as 4,4'-bis(triphenylphosphoniomethyl)-1,1'-biphenyl dichloride, which is then treated with a strong base to generate the corresponding bis-ylide. This highly reactive intermediate subsequently reacts with two equivalents of 2-methoxybenzaldehyde. The reaction mechanism proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to yield the final alkene product and triphenylphosphine (B44618) oxide. youtube.com One specific reported synthesis achieved an 84% yield by stirring the Wittig reagent and 2-methoxybenzaldehyde in refluxing N,N-dimethylformamide (DMF) for four hours. nih.gov

Table 1: Example of Wittig Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Biphenyl-4,4'-bis(methyltriphenylphosphonium salt) | 2-methoxybenzaldehyde | N,N-dimethylformamide | Reflux, 4 hours | 84% | nih.gov |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, particularly for constructing biaryl systems. smolecule.comgre.ac.uk The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is one of the most efficient methods for synthesizing biphenyl scaffolds. nih.govresearchgate.net

This strategy can be applied in two main ways for the target molecule:

Construction of the Biphenyl Core: 4,4'-Dihalo-1,1'-biphenyl can be coupled with a boronic acid or ester derivative of 2-methoxystyrene.

Coupling of Pre-formed Styryl Units: A halo-substituted 2-methoxystyrene derivative can be coupled with 1,1'-biphenyl-4,4'-diylbis(boronic acid).

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle that includes the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. kochi-tech.ac.jp This methodology is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov While a specific application for the title compound is not detailed in the provided results, this approach represents a viable and versatile synthetic route.

Condensation reactions offer another pathway to synthesize this compound. smolecule.com This approach typically involves the reaction of an aldehyde with a compound containing an activated methyl group, often catalyzed by a base. For instance, the condensation of an appropriate biphenyl derivative containing activated methyl groups at the 4 and 4' positions with 2-methoxybenzaldehyde could yield the target stilbene structure.

A patent for a similar compound, 4,4'-bis(2-sulfostyryl)-1,1'-biphenyl, describes a condensation reaction between a benzyl (B1604629) ester and an aldehyde in dimethylformamide, facilitated by sodium methoxide. google.com This suggests that a similar base-catalyzed condensation, such as the Horner-Wadsworth-Emmons reaction (a modification of the Wittig reaction), could be employed. In this variant, a phosphonate (B1237965) carbanion is used instead of a phosphorus ylide, often leading to higher (E)-alkene selectivity and easier removal of byproducts.

Precursor Chemistry and Intermediate Compounds for this compound Synthesis.

The selection of appropriate precursors is fundamental to the success of any synthetic strategy. The primary starting materials are determined by the chosen reaction pathway.

For Wittig Reaction-Based Syntheses: The key precursors are a bis-phosphonium salt of biphenyl and 2-methoxybenzaldehyde. nih.gov The phosphonium (B103445) salt, typically ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(triphenylphosphonium) dichloride, is itself synthesized from 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) and triphenylphosphine.

For Palladium-Catalyzed Approaches: The synthesis would require precursors such as 4,4'-dibromo-1,1'-biphenyl and an organoboron reagent like (E)-2-(2-methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Alternatively, [1,1'-biphenyl]-4,4'-diboronic acid could be coupled with a halogenated styryl precursor like 1-(2-bromovinyl)-2-methoxybenzene.

For Condensation Reactions: Precursors would include 2-methoxybenzaldehyde and a biphenyl derivative with activated C-H bonds, such as 4,4'-dimethyl-1,1'-biphenyl (for direct condensation) or a phosphonate derivative like diethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) for a Horner-Wadsworth-Emmons approach.

Table 2: Key Precursors for Different Synthetic Routes

| Synthetic Method | Biphenyl Precursor | Styryl Precursor | Key Reagents |

|---|---|---|---|

| Wittig Reaction | 4,4'-Bis(chloromethyl)-1,1'-biphenyl | 2-Methoxybenzaldehyde | Triphenylphosphine, Strong Base (e.g., NaH, BuLi) |

| Suzuki-Miyaura Coupling | 4,4'-Dibromo-1,1'-biphenyl | (E)-2-(2-methoxystyryl)boronic acid pinacol (B44631) ester | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Condensation (HWE) | Diethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) | 2-Methoxybenzaldehyde | Strong Base (e.g., NaH, NaOEt) |

Optimization of Reaction Conditions and Synthetic Efficiency for this compound.

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the economic viability of the synthesis. Key parameters that are typically adjusted include the choice of catalyst, solvent, base, reaction temperature, and time. researchgate.net

For the Wittig reaction , the choice of solvent can influence the stereoselectivity of the alkene formation, and the strength of the base is critical for efficient ylide generation. The reported synthesis using refluxing DMF for 4 hours suggests that high temperatures are beneficial for this specific transformation. nih.gov

In palladium-catalyzed cross-coupling reactions , optimization is more complex. The efficiency of the Suzuki-Miyaura reaction depends heavily on the combination of the palladium source, the ligand, the base, and the solvent system. researchgate.netresearchgate.net For example, different palladium catalysts and ligands may be screened to find the most active system. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, water mixtures) can dramatically affect reaction rates and yields. researchgate.netresearchgate.net Temperature is also a critical factor; while some reactions proceed at room temperature, others require heating to achieve reasonable conversion. researchgate.net

For condensation reactions , the concentration of the base, temperature, and removal of byproducts (like water) are key to driving the reaction to completion.

Table 3: Parameters for Optimization in Synthetic Methodologies

| Parameter | Wittig Reaction | Suzuki-Miyaura Coupling | Condensation Reaction |

|---|---|---|---|

| Catalyst/Reagent | Base strength (e.g., n-BuLi, NaH) | Palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Ligand (e.g., SPhos) | Base type and concentration (e.g., NaOEt, K₂CO₃) |

| Solvent | Aprotic polar (e.g., DMF, DMSO, THF) | Toluene, Dioxane, THF, Water mixtures | Alcohols, DMF, Toluene |

| Temperature | Room temperature to reflux | Room temperature to 120°C | Room temperature to reflux |

| Reaction Time | 1-24 hours | 1-48 hours | 2-24 hours |

| Reactant Ratio | Stoichiometric or slight excess of aldehyde | Stoichiometric or slight excess of boronic ester | Varies based on specific condensation type |

Advanced Spectroscopic and Photophysical Investigations of 4,4 Bis 2 Methoxystyryl 1,1 Biphenyl

Photoluminescence Characteristics and Emission Behavior

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is a chemical compound recognized for its significant optical properties, particularly its function as a fluorescent dye and optical brightener. smolecule.com Its molecular structure, which features two methoxystyryl groups attached to a biphenyl (B1667301) core, is designed to enhance its optical characteristics while maintaining good solubility in organic solvents. smolecule.com The primary photoluminescence feature of this compound is its ability to absorb light in the ultraviolet (UV) spectrum and re-emit it in the visible blue region. smolecule.com This process of fluorescence is responsible for its application as a whitening agent in various materials, where it compensates for the inherent yellow cast of a substrate by adding blue light, making the material appear whiter and brighter. smolecule.comatamanchemicals.com

The compound exhibits high fluorescence and stability when exposed to UV light. smolecule.com Its emission behavior is characterized by a distinct bluish cast. atamanchemicals.com Research and manufacturer data have specified its absorption and emission maxima, which are crucial parameters for understanding its photophysical behavior. While slight variations exist depending on the measurement conditions and solvent, the values consistently fall within the UV absorption and blue emission range.

Below is a data table summarizing the reported photophysical characteristics of the compound.

| Photophysical Property | Reported Value (nm) | Solvent/Conditions | Source |

|---|---|---|---|

| Maximum Absorption Wavelength (λmax) | 368 | Not Specified | raytopoba.comchembk.com |

| Maximum Absorption Wavelength (λmax) | 374 | Ethanol (B145695) | chinaoba.com |

| Maximum Emission Wavelength (λem) | 436 | Not Specified | raytopoba.comchembk.com |

| Maximum Emission Wavelength (λem) | 434 | Ethanol | chinaoba.com |

These photoluminescence characteristics make this compound highly effective for applications in polymers and plastics where a high degree of whiteness is desired. raytopoba.com

Excitation and De-excitation Mechanisms in the Compound

The prominent optical behavior of this compound is governed by the process of fluorescence, which involves specific excitation and de-excitation mechanisms. The process is initiated when the molecule absorbs a photon of light, typically in the UV range around 368-374 nm. raytopoba.comchinaoba.com This absorption of energy promotes an electron from its ground state (S₀) to a higher energy, excited singlet state (typically S₁).

The de-excitation from the excited singlet state is the critical step that produces the visible fluorescence. After a very brief period in the excited state, typically on the order of nanoseconds, the electron returns to the ground state. This return to the ground state is accompanied by the release of the absorbed energy in the form of a photon. According to the principles of fluorescence, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon due to non-radiative vibrational relaxation in the excited state. This phenomenon is known as the Stokes shift. For this compound, this results in the emission of visible light in the blue region of the spectrum, with a maximum wavelength around 434-436 nm. raytopoba.comchembk.comchinaoba.com The primary mechanism for de-excitation is this radiative decay, which accounts for the compound's high fluorescence efficiency. smolecule.com

Interaction Studies with Diverse Media and Solvatochromic Effects

The photophysical properties of this compound are influenced by its surrounding environment, a critical aspect for its practical applications. The compound is noted for its good compatibility and solubility in various organic media, including organic solvents and polymer matrices, while being insoluble in water. smolecule.comchinaoba.com

Interaction studies have primarily focused on its incorporation into polymers. It is highly effective in substrates such as polyvinylchloride (PVC), polystyrene, acrylics, and other thermoplastics. atamanchemicals.comraytopoba.com When integrated into these polymer films, it can enhance the material's brightness and photostability. smolecule.com The compound's chemical stability, along with good resistance to heat and light, allows it to be processed with various plastics and synthetic fibers without significant degradation, maintaining its whitening effect over time. atamanchemicals.comchinaoba.com

The influence of the local environment on the spectral properties of a fluorophore is known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule, which can alter the energy gap between them. As a result, the absorption and emission maxima of the compound can shift depending on the polarity of the solvent. While the spectral properties of this compound have been characterized in ethanol (λabs = 374 nm, λem = 434 nm), comprehensive studies detailing its solvatochromic behavior across a wide range of solvents with varying polarities are not extensively documented in the scientific literature. chinaoba.com Such studies would be valuable for fine-tuning its application in different media, such as coatings, printing inks, and synthetic leathers. atamanchemicals.com

Energy Transfer Processes involving this compound in Multi-Component Systems

In multi-component systems containing multiple chromophores, excited-state energy can be transferred from one molecule (the donor) to another (the acceptor). This non-radiative process is a key mechanism in various photophysical phenomena and applications. The efficiency of energy transfer depends on several factors, including the distance between the donor and acceptor, their relative orientation, and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. thermofisher.com

This compound, with its high fluorescence efficiency and distinct emission profile in the blue region of the spectrum, possesses the necessary characteristics to act as an energy donor in such systems. smolecule.com If paired with a suitable acceptor molecule—one that absorbs light in the 430-450 nm range—it could efficiently transfer its excitation energy. This transfer would quench the fluorescence of the this compound and lead to the sensitized emission of the acceptor molecule. Such energy transfer cascades are fundamental to applications in light-harvesting systems, sensors, and organic light-emitting diodes (OLEDs). rsc.org

Förster Resonance Energy Transfer (FRET) is a specific, distance-dependent mechanism of non-radiative energy transfer between a donor and acceptor fluorophore. nih.gov The efficiency of FRET is inversely proportional to the sixth power of the distance separating the donor and acceptor, making it an effective "spectroscopic ruler" for measuring nanoscale distances, typically in the 1-10 nm range. thermofisher.comnih.gov For FRET to occur, three primary conditions must be met: the donor and acceptor must be in close proximity, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the transition dipole moments of the donor and acceptor must not be perpendicular. thermofisher.com

Based on its photophysical properties, this compound is a suitable candidate to serve as a FRET donor. Its strong fluorescence emission, peaking at approximately 434-436 nm, provides a potential energy source for transfer. raytopoba.comchinaoba.com In a hypothetical FRET system, it could be paired with an acceptor fluorophore whose absorption spectrum overlaps significantly with this blue emission.

A potential FRET pair could involve this compound as the donor and a green-emitting fluorophore like fluorescein (B123965) or certain quantum dots as the acceptor. In such a system, upon excitation of the donor at its absorption maximum (~370 nm), the following would be observed if FRET occurs:

A decrease (quenching) of the donor's fluorescence intensity at ~435 nm.

The appearance of sensitized emission from the acceptor at its characteristic longer wavelength (e.g., >500 nm).

While the theoretical potential for this compound to act as a FRET donor is clear based on its spectral properties, specific experimental studies demonstrating its use in FRET cascades or applications were not identified in the reviewed scientific literature.

Theoretical and Computational Studies of the Electronic Structure of 4,4 Bis 2 Methoxystyryl 1,1 Biphenyl

Quantum Chemical Calculations for Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of organic molecules. For a compound like 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, these calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical in dictating the molecule's electronic behavior.

The HOMO, being the outermost orbital containing electrons, represents the ability to donate an electron, and its energy level correlates with the ionization potential. The LUMO, as the innermost empty orbital, signifies the ability to accept an electron, and its energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For stilbenoid compounds and optical brighteners, methods like DFT with the B3LYP functional and a basis set such as 6-311G are commonly employed to optimize the molecular geometry and calculate these electronic parameters. nih.govichem.md The resulting data provides a theoretical foundation for understanding the electronic transitions responsible for the molecule's characteristic absorption and fluorescence. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters from DFT Calculations

| Parameter | Symbol | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 3.5 to 4.5 | Chemical reactivity, electronic transition energy |

| Ionization Potential | IP | 5.5 to 6.5 | Energy required to remove an electron |

Note: The values in this table are illustrative and represent typical ranges for similar organic conjugated molecules. Specific values for this compound would require dedicated DFT calculations.

Computational Modeling of Charge Transport Properties

The performance of organic electronic devices depends heavily on the efficiency of charge transport within the material. Computational modeling can predict the charge transport properties of this compound by evaluating key parameters like reorganization energy and electronic coupling.

The reorganization energy (λ) is the energy required for a molecule's geometry to relax after a charge is added or removed. It has two components: an internal contribution from the geometry change of a single molecule and an external contribution from the polarization of the surrounding medium. A lower reorganization energy facilitates faster charge transfer.

Electronic coupling (or transfer integral) quantifies the strength of the electronic interaction between adjacent molecules, which determines the probability of a charge hopping from one molecule to the next. These parameters can be calculated using DFT and are essential for estimating charge mobility within a material. While specific studies on this molecule are not prevalent, the methodologies applied to other organic semiconductor materials would be directly applicable.

Conformational Analysis and its Impact on Electronic and Optical Features

The three-dimensional structure, or conformation, of this compound plays a significant role in its properties. The molecule's flexibility arises from the rotation around the single bonds, particularly the bond connecting the two biphenyl (B1667301) rings (the inter-ring dihedral angle) and the bonds within the styryl linkages.

X-ray crystallography studies have shown that in the solid state, the molecule can adopt a conformation with an inversion center at the midpoint of the C-C bond between the biphenyl rings. researchgate.net However, in solution or in a polymer matrix, a range of conformations can exist.

Computational conformational analysis, using methods like molecular dynamics (MD) simulations or by systematically rotating dihedral angles in quantum chemical calculations, can map the potential energy surface of the molecule. researchgate.net This analysis reveals the most stable conformations (energy minima) and the energy barriers between them. Different conformations can lead to variations in the conjugation of the π-electron system, which directly affects the HOMO-LUMO gap and, consequently, the absorption and emission wavelengths. For instance, a more planar conformation generally leads to a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths) in the absorption and emission spectra.

Simulation of Spectroscopic Properties and Photophysical Transitions

Theoretical methods can simulate the absorption and emission spectra of molecules, providing a direct comparison with experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of electronic excited states. nih.gov

By calculating the energies of the first few excited states and the probabilities of transitions from the ground state to these excited states (oscillator strengths), one can generate a theoretical UV-Vis absorption spectrum. This simulated spectrum can be compared to experimental measurements to validate the computational method and provide a detailed assignment of the electronic transitions observed. For instance, the main absorption band in this compound would correspond to the S0 → S1 transition, which is primarily a HOMO-to-LUMO transition.

Similarly, by optimizing the geometry of the first excited state (S1), it is possible to simulate the fluorescence spectrum. The energy difference between the optimized S1 state and the ground state (S0) corresponds to the emission energy. These simulations can help explain the photophysical properties, such as the large Stokes shift or the high fluorescence quantum yield, observed experimentally. nih.govresearchgate.net

Table 2: Experimental Spectroscopic Data for this compound

| Property | Symbol | Experimental Value | Solvent | Reference |

|---|---|---|---|---|

| Maximum Absorption Wavelength | λa-max | 374 nm | DMF | nih.govresearchgate.net |

| Maximum Emission Wavelength | λe-max | 436 nm | DMF | nih.govresearchgate.net |

| Molar Absorption Coefficient | ε | 7.97 x 104 L·mol-1·cm-1 | DMF | nih.govresearchgate.net |

This data provides a benchmark for theoretical simulations.

Structure-Property Relationships Derived from Theoretical Approaches

A key advantage of computational studies is the ability to establish clear structure-property relationships. By systematically modifying the molecular structure in silico and calculating the resulting properties, one can understand the effect of different functional groups.

Experimental studies on a series of substituted bis-styryl biphenyls have shown that the position and electronic nature of substituents significantly influence the optical properties. nih.govresearchgate.net For example, electron-donating groups like the methoxy (B1213986) (OCH3) group on this compound are known to cause a bathochromic (red) shift in both absorption and emission wavelengths compared to unsubstituted parent molecules. nih.gov

Theoretical calculations can quantify this effect. By modeling compounds with different substituents (e.g., replacing -OCH3 with -H, -Cl, or -NO2) at various positions, one can compute the changes in the HOMO and LUMO energy levels. These calculations can demonstrate how electron-donating groups raise the HOMO energy level more than the LUMO, leading to a smaller energy gap and a red-shift. Conversely, electron-withdrawing groups would be predicted to lower both orbital energies, with a more pronounced effect on the LUMO, often leading to changes in the spectral properties. nih.gov This theoretical approach allows for the rational design of new molecules with tailored optical characteristics. nih.gov

Supramolecular Architectures and Self Assembly Phenomena of 4,4 Bis 2 Methoxystyryl 1,1 Biphenyl

Self-Assembly Behavior in Solution and Condensed Phases

The self-assembly of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is largely governed by its molecular structure, which features a rigid biphenyl (B1667301) core flanked by two methoxystyryl groups. This structure results in significant hydrophobicity and limited solubility in aqueous environments.

In Solution: The compound's poor solubility in water (below 0.03 mg/L at 20°C) and high lipophilicity are primary drivers for its aggregation in polar solvents. smolecule.com In such environments, the molecules tend to self-assemble to minimize the unfavorable interactions between their hydrophobic surfaces and the polar solvent molecules. While specific studies detailing the formation of well-defined nanostructures like micelles or fibers for this particular compound are not extensively documented, analogous stilbenoid compounds are known to form aggregates in solvent mixtures with high water content. ijlpr.com

In Condensed Phases: In the solid state, this compound arranges into a well-defined crystalline structure. X-ray crystallographic analysis reveals that the compound crystallizes in the monoclinic system with the space group P2₁/c. smolecule.comnih.gov The molecule itself possesses an inversion center located at the midpoint of the C-C bond connecting the two phenyl rings of the biphenyl core. nih.gov This ordered packing represents the most stable energetic state for the molecule in the condensed phase.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

| Monoclinic | P2₁/c | 15.499 | 5.5050 | 13.445 | 98.61 | 1134.2 | 2 |

| Table 1: Crystallographic Data for this compound. nih.gov |

Intermolecular Interactions within Aggregates and Thin Films

The stability and structure of the supramolecular assemblies of this compound are dictated by a range of non-covalent intermolecular forces.

Within the crystalline aggregates, the primary stabilizing forces are C—H⋯π interactions. nih.gov These are weak hydrogen bonds where a carbon-hydrogen bond acts as the hydrogen bond donor and the π-electron system of an aromatic ring acts as the acceptor. In the crystal lattice of this compound, these interactions create a robust, three-dimensional network that holds the molecules in a fixed orientation. nih.gov Notably, classical hydrogen bonds are absent from the structure. nih.gov The planar, aromatic nature of the stilbene (B7821643) units also suggests the potential for π-π stacking interactions, a common feature in similar compounds that contributes to the stability of aggregates.

When incorporated into thin films, particularly within polymer matrices, the intermolecular interactions become more complex. In addition to the intrinsic C—H⋯π and potential π-π interactions between the compound molecules, interactions with the polymer host also occur. These guest-host interactions can influence the dispersion and aggregation state of the compound within the film, thereby affecting its optical properties. smolecule.com

Investigation of Aggregation-Induced Emission (AIE) Characteristics of the Compound

Aggregation-Induced Emission (AIE) is a phenomenon where non-luminescent or weakly fluorescent molecules are induced to emit strongly upon aggregation. This effect is typically observed in molecules with rotatable units, where the restriction of intramolecular rotation in the aggregate state blocks non-radiative decay pathways.

However, many planar aromatic fluorophores, like stilbene derivatives, are known to exhibit the opposite effect: Aggregation-Caused Quenching (ACQ). In ACQ, the close proximity of molecules in an aggregate state leads to the formation of non-emissive species (e.g., excimers) through strong intermolecular π-π stacking, which quenches fluorescence. rhhz.net

Absence of Aggregation-Induced Enhanced Emission (AIEE) at Relevant Concentrations

Current research on stilbenoid compounds analogous to this compound points towards the absence of Aggregation-Induced Enhanced Emission (AIEE). A study on the closely related compound 1,4-bis[2-(2-methylphenyl)ethenyl]-benzene (Bis-MSB) demonstrated that its fluorescence is significantly quenched in solvent mixtures with high dielectric constants. ijlpr.com This quenching was attributed to the formation of non-fluorescent microaggregates. ijlpr.com This behavior is characteristic of ACQ, not AIE or AIEE. The planar structure of this compound facilitates strong π-π interactions upon aggregation, which provides a pathway for non-radiative decay, thus leading to fluorescence quenching rather than enhancement.

Formation and Characterization of Functional Films and Gels Incorporating the Compound

Functional Films: this compound is widely used in the formation of functional polymer films, where it acts as an effective optical brightener. specialchem.com It is incorporated into a variety of plastics, including PVC, polystyrene (PS), ABS, and polyolefins. atamanchemicals.comhongxinchemical.com The compound is typically introduced into the polymer matrix through processes like melt blending or as a pigment additive during processing. specialchem.com The primary function of these films is to absorb invisible UV light and re-emit it in the blue region of the visible spectrum, counteracting the natural yellowing of the polymer and resulting in a whiter appearance. smolecule.comhongxinchemical.com

Characterization of these films involves assessing their optical performance, such as brightness and UV stability. The homogeneous dispersion of the compound within the polymer is crucial for optimal performance and to avoid issues caused by oversized aggregates.

Gels: While various stilbene derivatives have been explored as organogelators, these molecules typically require specific functional groups, such as amides, capable of forming strong, directional hydrogen bonds to create the fibrous network necessary for gelation. researchgate.netacs.org There is no scientific literature available to suggest that this compound, which lacks such hydrogen-bonding moieties, is capable of forming or is used in the formation of functional gels.

Influence of Supramolecular Organization on Luminescent Performance

The arrangement of this compound molecules relative to one another has a profound impact on their luminescent efficiency. In dilute solutions where the molecules are isolated, they exhibit strong fluorescence. This is the basis for their application as optical brighteners, where they are intended to be dispersed monomolecularly within a host matrix.

However, as discussed, when the molecules self-assemble into aggregates, their luminescent performance is typically degraded. ijlpr.com The formation of ordered structures, such as the monoclinic crystal lattice or microaggregates in solution, facilitates close contact between the aromatic systems of neighboring molecules. This proximity promotes π-π stacking, leading to ACQ and a reduction in fluorescence quantum yield. ijlpr.comrhhz.net Therefore, for this compound, supramolecular organization in the form of aggregation is detrimental to its primary function as a brightener, and achieving optimal luminescent performance requires controlling its dispersion to favor the isolated molecular state.

Applications of 4,4 Bis 2 Methoxystyryl 1,1 Biphenyl in Advanced Materials and Devices

Role as an Optical Brightener and Whitening Agentsmolecule.com

One of the principal applications of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is as an optical brightening agent (OBA), also known as a fluorescent whitening agent (FWA). smolecule.com These additives are used to counteract the natural yellowing of materials, making them appear whiter and brighter. smolecule.com

Application in Various Polymer Matrices (e.g., Polyesters, Polyamides, Polyolefins, PVC, Phenylethylene, PMMA, PB)

This compound is effective in a wide array of polymers due to its high thermal stability and compatibility with organic media. smolecule.com It is incorporated into numerous plastic and polymer matrices to enhance their visual appearance. Research and industrial applications have demonstrated its efficacy as a whitening agent in materials such as polyesters, polyamides (like nylon), and polyolefins (including polypropylene and polyethylene). smolecule.com Furthermore, it is suitable for use in polyvinyl chloride (PVC), phenylethylene, polymethyl methacrylate (PMMA), and polybutene (PB). specialchem.com

Table 1: Polymer Matrix Applications

| Polymer Type | Specific Examples | Application |

| Polyesters | - | Whitening Agent |

| Polyamides | Nylon | Whitening Agent |

| Polyolefins | Polypropylene, Polyethylene | Whitening Agent |

| Vinyl Polymers | Polyvinyl Chloride (PVC) | Optical Brightener |

| Styrenics | Phenylethylene | Optical Brightener |

| Acrylics | Polymethyl Methacrylate (PMMA) | Optical Brightener |

| Polyolefins | Polybutene (PB) | Optical Brightener |

Mechanisms of UV Light Absorption and Visible Light Re-emission for Material Whitening

The whitening effect of this compound is a result of a fluorescence phenomenon. As a fluorescent whitening agent, the molecule absorbs invisible ultraviolet (UV) light. smolecule.com After absorbing this energy, it re-emits it as visible light, specifically in the blue region of the spectrum. smolecule.com This emitted blue light masks the inherent yellow or off-white cast of the polymer or fabric, resulting in a brighter, cleaner, and whiter appearance to the human eye. smolecule.com

Integration in Organic Electronic Devicessmolecule.comcymitquimica.com

The favorable electronic and optical properties of this compound have led to its investigation for use in the field of organic electronics. smolecule.comcymitquimica.com Its significant molecular conjugation makes it a candidate for various optoelectronic applications. cymitquimica.com

Exploration in Organic Photovoltaic Cells (OPVCs)

The compound is also a subject of interest for applications in organic photovoltaic cells (OPVCs), also known as organic solar cells. cymitquimica.com Materials with strong and broad absorption in the UV-visible region are desirable for achieving high power conversion efficiency in OPVCs. researchgate.netresearchgate.net Stilbene (B7821643) and biphenyl (B1667301) derivatives are classes of compounds explored for this purpose. researchgate.netresearchgate.netgoogle.com The extended conjugation present in the this compound molecule suggests its potential utility in this area, where it could function as part of the light-harvesting layer. cymitquimica.com

Charge Transport Properties in Optoelectronic Systems

The efficacy of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), is fundamentally dependent on the charge transport characteristics of the materials used. This compound has been identified as a material with favorable electronic properties for such applications smolecule.com. As an organic semiconductor, it exhibits ambipolar mobility, meaning it can transport both positive (holes) and negative (electrons) charge carriers.

Research has indicated specific charge mobility values for this compound, with a hole mobility of 4 × 10⁻⁴ cm²/V·s and an electron mobility of 1 × 10⁻⁵ cm²/V·s. The ability to transport both types of charge carriers is a significant attribute for its potential use in various optoelectronic device architectures.

Interactive Data Table: Charge Transport Properties

| Property | Value | Reference |

| Hole Mobility | 4 × 10⁻⁴ cm²/V·s | niscpr.res.in |

| Electron Mobility | 1 × 10⁻⁵ cm²/V·s | niscpr.res.in |

| HOMO-LUMO Gap | Data not available | - |

Other Potential Applications in Advanced Optical and Electronic Technologies

Beyond its fundamental charge transport properties, this compound has been explored for several other applications in advanced optical and electronic technologies, primarily stemming from its strong fluorescence.

One of the most well-documented applications is as an optical brightener in the plastics industry. It is used to enhance the brightness and fluorescence of materials such as polyvinyl chloride (PVC) smolecule.com. Optical brighteners function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, which counteracts the natural yellowing of polymers and makes them appear whiter and brighter smolecule.com.

Its strong fluorescence also makes it suitable for use as a fluorescent dye in various imaging techniques smolecule.com. The specific arrangement of the methoxy (B1213986) groups in its structure enhances its optical properties while maintaining good solubility in organic solvents, which is advantageous for applications requiring high fluorescence and stability under UV exposure smolecule.com.

The investigation of this compound for use in Organic Light-Emitting Diodes (OLEDs) is another significant area of research. Its favorable electronic properties and strong fluorescence are key attributes for a material to be considered as an emissive or transport layer in an OLED device smolecule.com.

Potential in Biomedical Research (Limited Studies)

The application of this compound in the biomedical field has been the subject of limited investigation. While the broader class of stilbene derivatives has shown a wide range of biological activities, including anticancer and anti-inflammatory properties, specific studies focusing on this particular compound are scarce in the provided search results smolecule.com. The available information suggests that while there is potential for biomedical applications, extensive research is still required to substantiate these possibilities smolecule.com.

Future Research Directions and Emerging Paradigms for 4,4 Bis 2 Methoxystyryl 1,1 Biphenyl

Design and Synthesis of Novel Derivatives with Tunable Optoelectronic Properties

The core structure of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl serves as a versatile scaffold for the synthesis of novel derivatives with tailored optoelectronic properties. The synthesis of the parent compound can be achieved through methods such as the Wittig reaction, involving a Wittig reagent and 2-methoxybenzaldehyde (B41997). nih.gov By strategically modifying the peripheral chemical groups on this central structure, researchers can fine-tune the molecule's interaction with light and its electronic behavior.

A key strategy involves the introduction of various substituent groups onto the terminal phenyl rings. Research has demonstrated that the electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—has a profound impact on the compound's absorption and emission spectra. nih.govsci-hub.ru

Electron-donating groups (e.g., methoxy (B1213986) -OCH3, dimethylamino -N(CH3)2) tend to cause a bathochromic shift, moving the maximum absorption (λmax) and emission (λemax) wavelengths to longer values. nih.govsci-hub.ru This effect increases with the electron-donating strength of the substituent. nih.gov

Electron-withdrawing groups (e.g., nitro -NO2) can cause the absorption wavelength to become shorter while simultaneously shifting the emission wavelength to be longer. nih.gov

The position of the substituent also plays a critical role. The influence of a substituent at the 4-position of the terminal phenyl ring is significantly more pronounced than that of a substituent at the 2- or 3-position. nih.gov This precise control allows for the rational design of derivatives with specific fluorescent colors or nonlinear optical (NLO) properties, making them candidates for applications like fluorescent colorants and materials for organic light-emitting diodes (OLEDs). smolecule.comnih.gov Some derivatives have been found to possess high fluorescent quantum yields and significant second-order nonlinear polarizations. nih.govsci-hub.ru

Below is a table summarizing the effect of substituents on the optical properties of 4,4'-distyrylbiphenyl derivatives, based on published research findings.

| Substituent Group | Position | Electronic Nature | Effect on Max. Absorption (λmax) | Effect on Max. Emission (λemax) |

| -OCH3 | Terminal Phenyl Ring | Electron-Donating | Shifts to longer wavelength | Shifts to longer wavelength |

| -N(CH3)2 | Terminal Phenyl Ring | Strong Electron-Donating | Shifts to longer wavelength | Shifts to longer wavelength |

| -NO2 | Terminal Phenyl Ring | Electron-Withdrawing | Shifts to shorter wavelength | Shifts to longer wavelength |

| -Cl | Terminal Phenyl Ring | Electron-Donating (weak) | Shifts to longer wavelength | Shifts to longer wavelength |

Development of Hybrid Materials and Composites Incorporating the Compound

The inherent properties of this compound, such as its high lipophilicity and thermal stability, make it an excellent candidate for integration into larger material systems. smolecule.com Its incorporation into polymer matrices is a well-established application, where it acts as an optical brightener and improves the photostability of materials like PVC, PMMA, and polyolefins. smolecule.comspecialchem.com However, emerging research is focused on creating more advanced hybrid and composite materials where the compound is not just a passive additive but a functional component.

An innovative approach is the development of purely hybrid organic-inorganic nanofibers. researchgate.net In one such study, a derivative, 4,4'-bis(triethoxysilyl)-1,1'-biphenyl, was used as a precursor in a sol-gel process combined with electrospinning techniques. researchgate.net This method produced nanofibers composed entirely of the hybrid organosilane material without the need for supporting organic polymers or surfactants. researchgate.net Such materials combine the structural benefits of an inorganic silica framework with the functional optical properties of the organic biphenyl (B1667301) core, opening possibilities for new applications in sensors, catalysis, and optoelectronics. researchgate.net The uniqueness of these materials lies in the strong covalent bonds between the organic and inorganic components, providing enhanced stability and novel properties. researchgate.net

Advanced Characterization Techniques for In-Depth Mechanistic Understanding

A deep understanding of the structure-property relationships in this compound and its derivatives relies on the application of advanced characterization techniques. These methods provide detailed insights into the molecule's three-dimensional structure, electronic properties, and photochemical behavior.

Crystallographic and Spectroscopic Methods:

Single-Crystal X-ray Diffraction (SC-XRD): This technique is crucial for determining the precise atomic arrangement in the solid state. Studies on the parent compound have revealed that the molecule crystallizes in a monoclinic system and possesses an inversion center. nih.gov The crystal structure is stabilized by non-covalent interactions like C—H⋯π interactions, which influence molecular packing and bulk material properties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 1H, 13C, and two-dimensional methods like COSY and TOCSY, are used to confirm the chemical structure of newly synthesized derivatives and to study their conformation in solution. mdpi.comniscpr.res.in

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is employed to identify the characteristic vibrational modes of functional groups within the molecule, confirming its chemical identity and purity. niscpr.res.in

Techniques for Mechanistic Insights:

Steady-State and Time-Resolved Photolysis: These methods are used to investigate the photochemical pathways of the molecule upon exposure to UV or visible light, providing insight into the mechanisms of fluorescence and potential degradation. rsc.org

Electron Spin Resonance (ESR) Spin Trapping: ESR can be used to detect and identify transient radical species that may form during photochemical reactions, which is essential for understanding the initiation mechanisms in photopolymerization applications. rsc.org

Hirshfeld Surface Analysis: Derived from crystallographic data, this analysis helps in visualizing and quantifying the intermolecular interactions within the crystal, providing a deeper understanding of the forces that govern the crystal packing. niscpr.res.in

Computational-Driven Materials Design for Targeted Applications

Concurrent with experimental synthesis and characterization, computational chemistry has emerged as a powerful tool for accelerating the discovery and design of new materials based on the this compound framework. Theoretical calculations allow researchers to predict the properties of novel derivatives before undertaking their synthesis, saving significant time and resources.

Density Functional Theory (DFT): DFT is a cornerstone of computational materials design. It is used to:

Optimize Molecular Geometry: Calculations can predict the most stable three-dimensional structure of a molecule, which can be compared with experimental data from X-ray crystallography. niscpr.res.in

Analyze Electronic Structure: Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to calculate the electronic energy gap. niscpr.res.in This gap is directly related to the molecule's optical and electronic properties, including its color and reactivity.

Predict Spectroscopic Properties: Molecular orbital calculations can help predict the UV-visible absorption spectra, aiding in the design of molecules that absorb light at specific wavelengths. rsc.org

Map Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps reveal the charge distribution across a molecule, identifying regions that are electron-rich or electron-poor. niscpr.res.in This information is vital for predicting how a molecule will interact with other molecules or host materials.

By systematically modeling the effects of different functional groups on the biphenyl scaffold, computational methods enable the in silico screening of vast libraries of potential derivatives. This approach allows for the identification of promising candidates with optimized properties for specific, targeted applications, such as emitters for OLEDs with high quantum efficiency, materials with large nonlinear optical responses for telecommunications, or fluorescent probes for biomedical imaging.

Q & A

Q. What are the standard synthetic routes for 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, and how can purity be optimized?

The synthesis typically involves Wittig-Horner reactions or cross-coupling methodologies (e.g., Suzuki-Miyaura) to construct the conjugated styryl-biphenyl backbone. Key intermediates include biphenyl derivatives with methoxy-substituted styryl groups. Purity optimization requires:

- Chromatographic purification (column chromatography with silica gel, eluting with ethyl acetate/hexane mixtures).

- Recrystallization using solvents like DMF or toluene, guided by its solubility profile .

- Analytical validation via HPLC (≥99% purity) and NMR spectroscopy to confirm absence of unreacted precursors or isomers .

Q. How is this compound characterized structurally and spectroscopically?

- Single-crystal X-ray diffraction (XRD): Resolve molecular packing and confirm stereochemistry using programs like SHELX .

- UV-Vis spectroscopy: Identify π→π* transitions (λmax absorption at 368 nm) .

- Fluorescence spectroscopy: Measure emission maxima (436 nm) and quantum yield in solvents like DMF .

- Thermogravimetric analysis (TGA): Assess thermal stability (>300°C decomposition) .

Q. What are the primary applications of this compound in optoelectronic research?

It serves as a fluorescent brightener and emissive layer in:

- Organic light-emitting diodes (OLEDs): Enhances efficiency due to high quantum yield and thermal stability .

- Photonic structures: Exploits exciton-photon coupling in polaritonic modes to modulate emission bandwidth .

Advanced Research Questions

Q. How do molecular packing and crystallinity influence its photophysical properties?

- Crystallographic analysis (via SHELX refinement ) reveals π-stacking interactions, which affect charge transport and emission efficiency.

- Amorphous vs. crystalline films: Compare using grazing-incidence XRD. Amorphous films may reduce self-absorption, while crystalline domains enhance charge mobility .

Q. What methodologies resolve contradictions in reported melting points (216–222°C vs. 219–221°C)?

Q. How can charge transport properties (hole/electron mobility) be experimentally quantified?

Q. What strategies optimize its performance in OLED emissive layers?

Q. How does exciton-photon coupling in polaritonic modes affect device efficiency?

- Angle-resolved photoluminescence (PL): Map dispersion curves to identify hybrid polariton states.

- Finite-difference time-domain (FDTD) simulations: Correlate experimental PL narrowing with theoretical mode coupling .

Methodological Guidance for Data Interpretation

Q. How to analyze discrepancies in fluorescence quantum yields across solvents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.